(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the imidazole ring, a heterocyclic ring that includes two nitrogen atoms. The fluorobenzyl group would introduce electronegativity due to the presence of fluorine .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazole ring, for example, is a common motif in many biologically active compounds and is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorobenzyl group could potentially influence the compound’s polarity, boiling point, and melting point .Scientific Research Applications
Novel Synthesis Approaches and Intermediates
Research has demonstrated efficient methodologies for synthesizing heterocyclic compounds that serve as strategic intermediates for further chemical transformations. For example, Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free synthesis approach for producing 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, highlighting the potential of using specific fluorinated compounds as intermediates in pharmaceutical synthesis without the need for harsh reagents or conditions (Moreno-Fuquen et al., 2019).
Anticonvulsant Agents
Compounds related to the chemical structure of interest have been investigated for their potential as anticonvulsant agents. Malik and Khan (2014) synthesized a series of novel compounds and evaluated their effectiveness in the maximal electroshock (MES) test. Their findings suggest that certain derivatives could serve as potent anticonvulsant agents with significant protective indices, indicating a high therapeutic potential (Malik & Khan, 2014).
Material Science Applications
In the field of material science, Anand and Muthusamy (2018) explored the synthesis and characterization of oligobenzimidazoles, examining their electrochemical, electrical, optical, thermal, and rectification properties. This research indicates the utility of such compounds in developing materials with specific electronic and optical characteristics, useful in electronics and photonics (Anand & Muthusamy, 2018).
Optical and Fluorescent Materials
Volpi et al. (2017) focused on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, characterized by remarkable Stokes' shifts and tunable quantum yields. This work highlights the potential of fluorinated compounds in creating low-cost luminescent materials for various applications, from sensors to display technologies (Volpi et al., 2017).
Corrosion Inhibition
Fergachi et al. (2018) investigated the corrosion inhibition properties of 2(-4(chloro phenyl-1Hbenzo[d]imidazol)-1-yl)phenyl)methanone for mild steel in acidic medium. Their findings revealed excellent inhibition efficiency, suggesting applications in protecting metal surfaces in industrial settings (Fergachi et al., 2018).
Future Directions
properties
IUPAC Name |
[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c18-15-9-5-4-8-14(15)12-22-17-19-10-11-20(17)16(21)13-6-2-1-3-7-13/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRFJEZBTMSDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone |
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